molecular formula C14H17IN2O2 B12823033 tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate

tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate

Cat. No.: B12823033
M. Wt: 372.20 g/mol
InChI Key: SMZBMXSHKLQVQW-UHFFFAOYSA-N
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Description

(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate is a chiral compound that features a cyano group, an iodophenyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral amine and 4-iodobenzaldehyde.

    Formation of Intermediate: The chiral amine reacts with 4-iodobenzaldehyde to form an imine intermediate.

    Addition of Cyano Group: The imine intermediate is then treated with a cyanide source to introduce the cyano group.

    Carbamate Formation: Finally, the resulting compound is reacted with tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for (S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the cyano group is reduced to an amine.

    Substitution: Substituted phenyl derivatives where the iodine atom is replaced by other functional groups.

Scientific Research Applications

(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the iodophenyl group can enhance the compound’s binding affinity and specificity. The tert-butyl carbamate group provides stability and modulates the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl 1-cyano-2-(4-bromophenyl)ethylcarbamate
  • (S)-tert-butyl 1-cyano-2-(4-chlorophenyl)ethylcarbamate
  • (S)-tert-butyl 1-cyano-2-(4-fluorophenyl)ethylcarbamate

Uniqueness

(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s binding properties and make it a valuable tool in various applications.

Properties

Molecular Formula

C14H17IN2O2

Molecular Weight

372.20 g/mol

IUPAC Name

tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate

InChI

InChI=1S/C14H17IN2O2/c1-14(2,3)19-13(18)17-12(9-16)8-10-4-6-11(15)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,18)

InChI Key

SMZBMXSHKLQVQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C#N

Origin of Product

United States

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